![molecular formula C13H15N3O2 B2591652 1-Methyl-3-[(N-methylanilino)methyl]pyrazole-4-carboxylic acid CAS No. 1975118-39-8](/img/structure/B2591652.png)
1-Methyl-3-[(N-methylanilino)methyl]pyrazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-3-[(N-methylanilino)methyl]pyrazole-4-carboxylic acid, also known as MPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPA is a pyrazole derivative that has been synthesized through various methods and has been found to exhibit promising biological activities.
作用机制
The mechanism of action of 1-Methyl-3-[(N-methylanilino)methyl]pyrazole-4-carboxylic acid is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins. 1-Methyl-3-[(N-methylanilino)methyl]pyrazole-4-carboxylic acid has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. 1-Methyl-3-[(N-methylanilino)methyl]pyrazole-4-carboxylic acid has also been found to inhibit the activity of certain kinases, which play a role in cell signaling pathways.
Biochemical and Physiological Effects:
1-Methyl-3-[(N-methylanilino)methyl]pyrazole-4-carboxylic acid has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that 1-Methyl-3-[(N-methylanilino)methyl]pyrazole-4-carboxylic acid can inhibit the growth of cancer cells and reduce the production of inflammatory cytokines. In vivo studies have shown that 1-Methyl-3-[(N-methylanilino)methyl]pyrazole-4-carboxylic acid can reduce inflammation and pain in animal models of arthritis. 1-Methyl-3-[(N-methylanilino)methyl]pyrazole-4-carboxylic acid has also been found to exhibit neuroprotective effects in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One of the advantages of using 1-Methyl-3-[(N-methylanilino)methyl]pyrazole-4-carboxylic acid in lab experiments is its high purity and stability, which allows for accurate and reproducible results. 1-Methyl-3-[(N-methylanilino)methyl]pyrazole-4-carboxylic acid is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using 1-Methyl-3-[(N-methylanilino)methyl]pyrazole-4-carboxylic acid is its potential toxicity, which requires careful handling and disposal.
未来方向
There are several future directions for research on 1-Methyl-3-[(N-methylanilino)methyl]pyrazole-4-carboxylic acid. One direction is to further investigate its anti-inflammatory and anti-cancer activities, and to explore its potential as a therapeutic agent for these diseases. Another direction is to study the mechanism of action of 1-Methyl-3-[(N-methylanilino)methyl]pyrazole-4-carboxylic acid in more detail, and to identify its molecular targets. Additionally, research could focus on the development of new synthetic methods for 1-Methyl-3-[(N-methylanilino)methyl]pyrazole-4-carboxylic acid, and the synthesis of 1-Methyl-3-[(N-methylanilino)methyl]pyrazole-4-carboxylic acid derivatives with improved biological activities.
合成方法
The synthesis of 1-Methyl-3-[(N-methylanilino)methyl]pyrazole-4-carboxylic acid can be achieved through several methods, including the reaction of 4-chloro-3-nitropyrazole with N-methylaniline, followed by reduction with sodium dithionite. Another method involves the reaction of 4-chloro-3-nitropyrazole with N-methylaniline in the presence of sodium hydride, followed by reduction with sodium dithionite. These methods have been found to yield high purity 1-Methyl-3-[(N-methylanilino)methyl]pyrazole-4-carboxylic acid.
科学研究应用
1-Methyl-3-[(N-methylanilino)methyl]pyrazole-4-carboxylic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 1-Methyl-3-[(N-methylanilino)methyl]pyrazole-4-carboxylic acid has been found to exhibit promising anti-inflammatory, anti-cancer, and anti-microbial activities. In biochemistry, 1-Methyl-3-[(N-methylanilino)methyl]pyrazole-4-carboxylic acid has been used as a tool to study the mechanism of action of various enzymes and proteins. In materials science, 1-Methyl-3-[(N-methylanilino)methyl]pyrazole-4-carboxylic acid has been used as a building block for the synthesis of functional materials.
属性
IUPAC Name |
1-methyl-3-[(N-methylanilino)methyl]pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-15(10-6-4-3-5-7-10)9-12-11(13(17)18)8-16(2)14-12/h3-8H,9H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPCKYSTFUBNMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)CN(C)C2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-3-{[methyl(phenyl)amino]methyl}-1H-pyrazole-4-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-({5-[(2-{[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]amino}-2-oxoethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)furan-2-carboxamide](/img/structure/B2591569.png)
![6-(2-fluorobenzyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2591571.png)

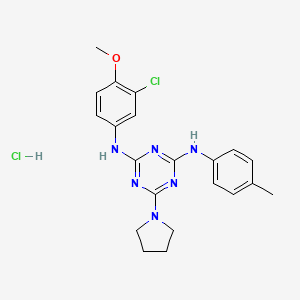
![2-(4-chlorophenoxy)-N-[(E)-(1-ethyl-3,5-dimethylpyrazol-4-yl)methylideneamino]-2-methylpropanamide](/img/structure/B2591577.png)
![N-[3-(3-Cyclohexylazetidin-1-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2591579.png)
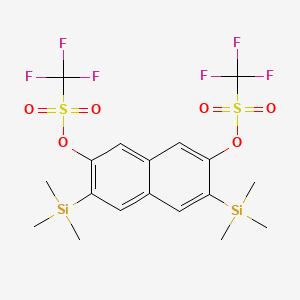
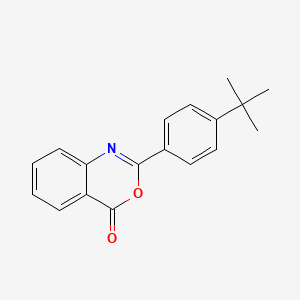
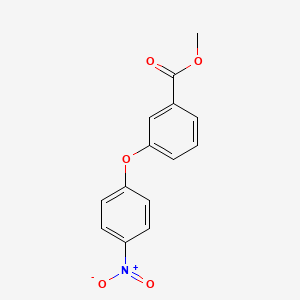
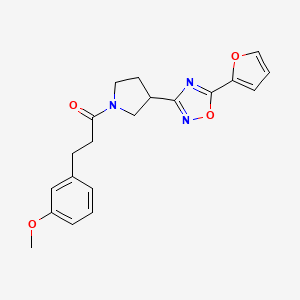

![5-bromo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)nicotinamide](/img/structure/B2591587.png)
![7-Methyl-2-phenyl-5-[4-(2-pyridinyl)piperazino]imidazo[1,2-a]pyrimidine](/img/structure/B2591590.png)
![N-butyl-N'-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]urea](/img/structure/B2591592.png)